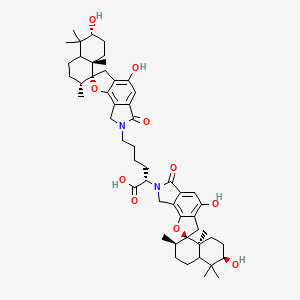
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt) is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a 1,3-propanediol backbone, an amino group, and a dihydro-1,3-dioxo-1H-isoindole moiety. The presence of these functional groups makes it a versatile molecule with applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt) involves multiple steps. The initial step typically includes the preparation of 1,3-propanediol, followed by the introduction of the amino and hydroxymethyl groups. The cyclohexyl-1-phenylpropyl group is then attached through a series of condensation reactions. The final step involves the formation of the dihydro-1,3-dioxo-1H-isoindole moiety and the carboxylate salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield carboxylic acids, while nucleophilic substitution of the amino group can produce various substituted derivatives.
Applications De Recherche Scientifique
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt) has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as a drug candidate for treating certain diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt) involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-(hydroxymethyl)-1,3-propanediol: A simpler analog with similar functional groups but lacking the cyclohexyl-1-phenylpropyl and dihydro-1,3-dioxo-1H-isoindole moieties.
Tris(hydroxymethyl)aminomethane: Another related compound used as a buffer in biochemical applications.
Uniqueness
1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-((1R)-3-cyclohexyl-1-phenylpropyl)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylate (salt) is unique due to its complex structure, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
216681-21-9 |
|---|---|
Formule moléculaire |
C28H36N2O7 |
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[(1R)-3-cyclohexyl-1-phenylpropyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C24H25NO4.C4H11NO3/c26-22-19-13-12-18(24(28)29)15-20(19)23(27)25(22)21(17-9-5-2-6-10-17)14-11-16-7-3-1-4-8-16;5-4(1-6,2-7)3-8/h2,5-6,9-10,12-13,15-16,21H,1,3-4,7-8,11,14H2,(H,28,29);6-8H,1-3,5H2/t21-;/m1./s1 |
Clé InChI |
UEMZZDQCKZSDJA-ZMBIFBSDSA-N |
SMILES |
C1CCC(CC1)CCC(C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O.C(C(CO)(CO)N)O |
SMILES isomérique |
C1CCC(CC1)CC[C@H](C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O.C(C(CO)(CO)N)O |
SMILES canonique |
C1CCC(CC1)CCC(C2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O.C(C(CO)(CO)N)O |
Synonymes |
1,3-dihydroxy-2-hydroxymethylpropyl-2-ammonium 2-((R)-3-cyclo-hexyl-1-phenylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate monohydrate JTP-27536 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-4-[(13R)-13-[(2R,5R)-5-[(2R,5R)-5-[(1R,6S)-1,6-dihydroxyundecyl]oxolan-2-yl]oxolan-2-yl]-13-hydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1247148.png)
![1-[cyclohexyl(methyl)amino]-3-[3-[(2-oxo-1H-quinolin-6-yl)oxy]propyl]urea](/img/structure/B1247152.png)







![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1247164.png)



